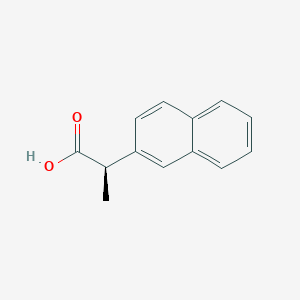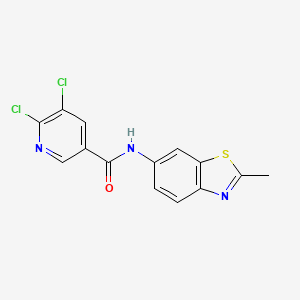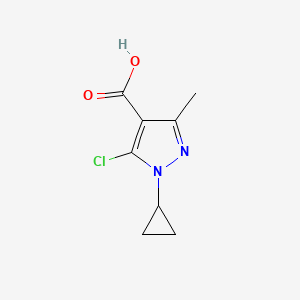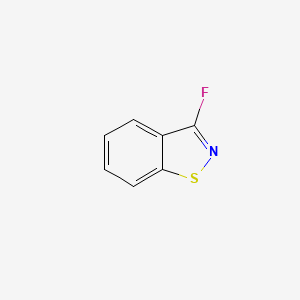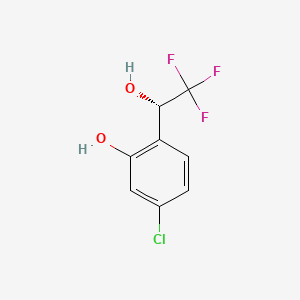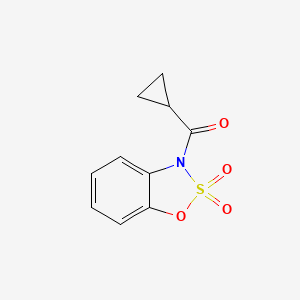
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is a complex organic compound that belongs to the class of benzoxathiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropanecarbonyl chloride with 2-aminobenzenethiol, followed by oxidation to form the desired benzoxathiazole structure . The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzoxathiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzoxathiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Benzothiazole derivatives: Similar in structure, these compounds also display a wide range of biological activities and are used in various applications.
Uniqueness
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is unique due to its specific cyclopropanecarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H9NO4S |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
cyclopropyl-(2,2-dioxo-1,2λ6,3-benzoxathiazol-3-yl)methanone |
InChI |
InChI=1S/C10H9NO4S/c12-10(7-5-6-7)11-8-3-1-2-4-9(8)15-16(11,13)14/h1-4,7H,5-6H2 |
InChI-Schlüssel |
KHXQLDOFIXWDBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2C3=CC=CC=C3OS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


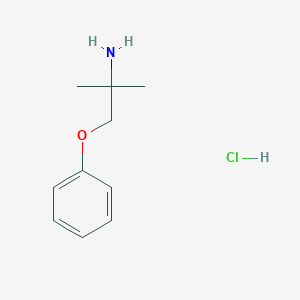
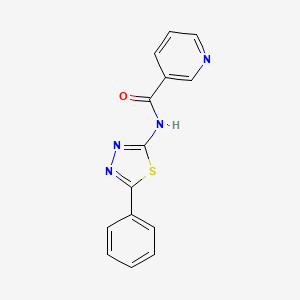
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)

